Racemic-(3aR,4S,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Descripción
This bicyclic pyrrolidine derivative (CAS: 1251019-89-2; Molecular Formula: C₁₃H₂₄N₂O₂; MW: 240.34 g/mol) features a cyclopenta[c]pyrrolidine core with a tert-butyl carbamate group at position 2 and an aminomethyl substituent at position 4 . Its racemic nature indicates a 1:1 mixture of enantiomers, which may influence pharmacological activity and synthesis strategies. The compound is primarily used as a pharmaceutical intermediate, particularly in developing antagonists for retinol-binding protein 4 (RBP4) .
Propiedades
IUPAC Name |
tert-butyl (3aR,4S,6aS)-4-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10-5-4-9(6-14)11(10)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPFKXPJCJSCBK-GMTAPVOTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]([C@H]2C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(3aR,4S,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor, followed by the introduction of the tert-butyl and aminomethyl groups through subsequent reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Racemic-(3aR,4S,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Racemic-(3aR,4S,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
Arginase Inhibition
One of the most notable applications of Racemic-(3aR,4S,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is its potential as an arginase inhibitor. Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea, playing a crucial role in the urea cycle and influencing nitric oxide production. Inhibition of arginase can lead to increased levels of L-arginine, subsequently enhancing nitric oxide synthesis, which is vital for various physiological processes.
Case Study:
A study demonstrated that derivatives of this compound exhibited significant inhibition against human arginase isoforms (hARG-1 and hARG-2), with IC50 values indicating potent activity. The structure-activity relationship (SAR) analysis revealed that modifications to the side chain could enhance inhibitory potency, making it a candidate for further development as a therapeutic agent targeting diseases such as cancer and cardiovascular disorders .
Therapeutic Potential in Cancer Treatment
The modulation of arginase activity has implications in cancer therapy. Tumors often exploit the L-arginine metabolic pathway to evade immune detection. By inhibiting arginase, Racemic-(3aR,4S,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate could potentially restore immune function against tumors.
Research Findings:
In vitro studies have shown that compounds similar to Racemic-(3aR,4S,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can enhance T-cell proliferation and cytokine production in the presence of tumor cells. This suggests a dual role where these compounds not only inhibit tumor growth but also enhance anti-tumor immunity .
Synthesis and Derivative Development
The synthesis of Racemic-(3aR,4S,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves several steps that can be optimized for yield and purity. Researchers have explored various synthetic pathways to produce this compound efficiently while maintaining its biological activity.
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Protection | DCM, r.t. | High |
| 2 | Hydrogenation | H₂, Pd/C | Moderate |
| 3 | Coupling | THF | High |
Mecanismo De Acción
The mechanism of action of Racemic-(3aR,4S,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The compound may also act as an enzyme inhibitor or activator, modulating biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Key Structural Analogs and Properties
Functional Group and Pharmacological Relevance
- Aminomethyl vs.
- 5-Oxo Derivative (146231-54-1) : The ketone group introduces a site for nucleophilic attack, enabling further functionalization (e.g., reductive amination). Its lower molecular weight (225.28 vs. 240.34) may improve metabolic clearance .
- Hydroxymethyl Analog (1781984-45-9): The hydroxyl group increases hydrophilicity, which could enhance aqueous solubility but reduce blood-brain barrier penetration compared to the aminomethyl variant .
Notes
Actividad Biológica
Racemic-(3aR,4S,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, with CAS number 1251019-89-2, is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity based on diverse sources and recent research findings.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.35 g/mol
- Structure : The compound features a hexahydrocyclopenta[c]pyrrole core with an aminomethyl group and a tert-butyl ester functional group.
Synthesis
The synthesis of this compound typically involves the use of various chemical reactions, including condensation and cyclization processes. The racemic nature indicates that it contains equal amounts of both enantiomers, which may influence its biological activity.
Analgesic Properties
Recent studies have highlighted the analgesic properties of pyrrole derivatives, including racemic-(3aR,4S,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. In particular:
- Study Findings : A study demonstrated that newly synthesized bioconjugates containing pyrrole moieties exhibited significant analgesic activity. The effectiveness was evaluated using the Paw Pressure test (Randall–Selitto test), revealing that free pyrrole acids had superior analgesic effects compared to their conjugated forms .
Hydrolytic Stability
The hydrolytic stability of the compound is crucial for its potential therapeutic applications. Research indicates that while free pyrrole acids exhibit strong analgesic properties, they are also prone to hydrolysis. The incorporation of peptide structures into pyrrole derivatives can enhance their stability while potentially moderating their activity .
Case Studies
- Analgesic Activity Evaluation : In a controlled study involving various pyrrole derivatives, racemic-(3aR,4S,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate was tested alongside other compounds. Results indicated that while the compound showed promising analgesic effects, further modifications could improve its efficacy and stability .
- Combination Therapy Research : Another study focused on combining this compound with anti-inflammatory agents to explore synergistic effects in pain management. The results suggested that the combination could enhance overall therapeutic outcomes in inflammatory conditions .
Data Table: Summary of Biological Activities
| Activity Type | Compound | Effectiveness | Methodology |
|---|---|---|---|
| Analgesic | Racemic-(3aR,4S,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | Significant | Paw Pressure Test |
| Hydrolytic Stability | Pyrrole Derivatives | Moderate Stability | HPLC Analysis |
| Combination Therapy | Pyrrole + Anti-inflammatory Agents | Enhanced Efficacy | In Vivo Studies |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing racemic-(3aR,4S,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step processes, including:
- Boc-protection : Starting from bicyclic isoindole derivatives, Boc (tert-butoxycarbonyl) protection is applied to stabilize the amine group during subsequent reactions .
- Oxidative cleavage : KMnO4-mediated cleavage of isoindole derivatives generates diacid intermediates, which are cyclized under acidic conditions to form the hexahydrocyclopenta[c]pyrrole core .
- Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, often requiring palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions .
- Key Reference Data :
| Step | Yield | Key Reagents/Conditions |
|---|---|---|
| Boc protection | 85–90% | Boc₂O, CH₂Cl₂, 0°C to rt |
| Oxidative cleavage | 75–80% | KMnO4, H2O/CH3CN, 0°C |
| Aminomethylation | 65–70% | Pd(OAc)₂, BINAP, NaOt-Bu |
Q. How is the compound characterized to confirm its structural and stereochemical integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the bicyclic structure and stereochemistry. For example, distinct signals for the tert-butyl group (δ ~1.48 ppm, singlet) and aminomethyl protons (δ ~2.75–3.49 ppm, multiplet) are observed .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ calculated for C14H25N2O2: 253.1917) .
- Chiral HPLC : Used to confirm racemic composition by separating enantiomers using columns like Chiral OD-RH with acetonitrile/water gradients .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while maintaining stereochemical control?
- Methodological Answer :
- Catalyst Selection : Replace expensive Pd catalysts with cheaper alternatives (e.g., Ni-based) for coupling steps, provided enantiomeric excess (ee) is preserved .
- Oxidation Efficiency : Substitute RuO2/NaIO4 (used in small-scale syntheses) with KMnO4 for cost-effective oxidative cleavage in kilogram-scale reactions .
- Purification : Replace flash chromatography with crystallization for intermediates (e.g., diacid 5 in ) to reduce solvent waste and time.
Q. How can stereochemical inconsistencies in synthesized batches be resolved?
- Methodological Answer :
- Intermediate Analysis : Verify the stereochemistry of precursors (e.g., isoindole derivatives) using X-ray crystallography or NOE NMR experiments before proceeding to cyclization .
- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track stereospecific intermediates during aminomethylation, ensuring no racemization occurs .
- Chiral Resolution : Employ enzymatic resolution (e.g., lipases) or diastereomeric salt formation to separate enantiomers if unintended racemization occurs .
Q. What strategies address low yields during the Boc-deprotection or cyclization steps?
- Methodological Answer :
- Acid Selection : Use HCl in Et2O (instead of TFA) for Boc-deprotection to minimize side reactions, achieving >90% deprotection efficiency .
- Temperature Control : Maintain strict temperature control (<25°C) during cyclization to prevent ring-opening side reactions .
- Catalyst Loading : Optimize Pd catalyst loading (e.g., 2–5 mol% Pd(OAc)₂) to balance cost and yield in coupling reactions .
Q. How do researchers analyze conflicting biological activity data in related analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare the aminomethyl group's spatial orientation in active vs. inactive analogs using molecular docking (e.g., with retinol-binding protein 4) .
- Metabolic Stability Assays : Test plasma stability (e.g., rodent liver microsomes) to rule out rapid degradation as a cause of inconsistent activity .
- Crystallography : Co-crystallize the compound with target proteins to identify binding modes and validate hypothesized interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
